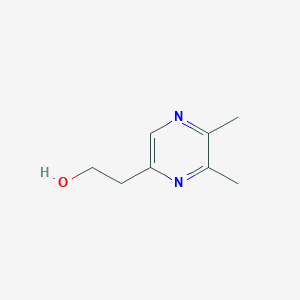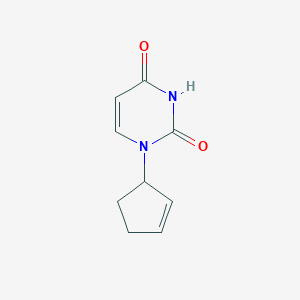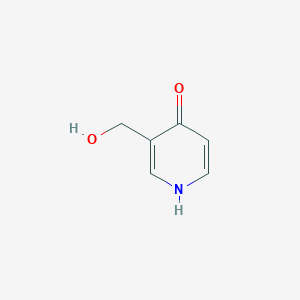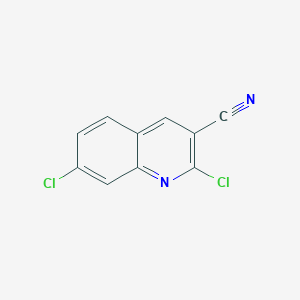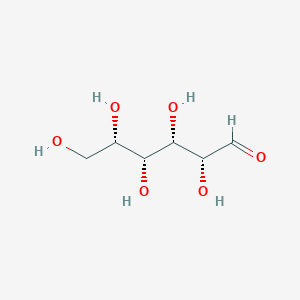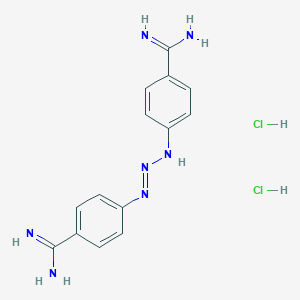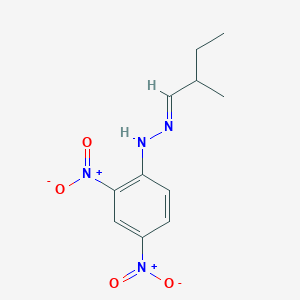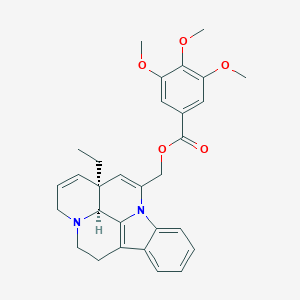
Betamethasone 9,11-Epoxide 17-Propionate
Übersicht
Beschreibung
Betamethasone 9,11-Epoxide 17-Propionate is a chemical compound with the formula C25H32O6 . It is a derivative of betamethasone .
Synthesis Analysis
The synthesis of betamethasone dipropionate, which is structurally similar to Betamethasone 9,11-Epoxide 17-Propionate, involves acid catalysis cyclization, selective hydrolysis, and 21-acylation .Molecular Structure Analysis
The molecular formula of Betamethasone 9,11-Epoxide 17-Propionate is C25H32O6 . Its molecular weight is 428.5 g/mol . The IUPAC name for this compound is [(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of Betamethasone 9,11-Epoxide 17-Propionate include a molecular weight of 428.5 g/mol . The compound has a complex structure with multiple chiral centers .Wissenschaftliche Forschungsanwendungen
Process Improvements for Synthesis
Betamethasone 9,11-Epoxide 17-Propionate, as a key intermediate in corticosteroid synthesis, has seen significant process improvements. A novel method involving PCl5-mediated regioselective dehydration and subsequent conversion to the desired epoxide dramatically increased yield and product quality. This advancement is crucial for manufacturing pharmaceutically important compounds like betamethasone and its derivatives, showcasing an evolution in corticosteroid production techniques (Fu, Tann, & Thiruvengadam, 2001).
Mechanistic Insights into Autooxidation
Research on betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, has shed light on the autooxidation mechanism under strong alkaline conditions. This understanding is pivotal for developing safer and more stable corticosteroid formulations, potentially leading to enhanced therapeutic outcomes with minimized degradation products (Li, Chen, Monteiro, & Rustum, 2009).
Analytical Detection in Cosmetic Products
The detection of undeclared betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, in cosmetics, highlights the need for stringent regulatory measures and reliable analytical methodologies. This research underscores the importance of accurate labeling and consumer safety in cosmetic products (Lee et al., 2009).
Anti-inflammatory Applications
The synthesis and evaluation of novel betamethasone analogs, including the 9,11-Epoxide 17-Propionate, have contributed to the development of anti-inflammatory agents with potentially reduced systemic absorption and side effects. These innovations in steroid chemistry could lead to safer, more effective treatments for conditions like psoriasis and eczema, offering alternatives with less atrophogenic activity (Avery et al., 1990).
Wirkmechanismus
Target of Action
Betamethasone 9,11-Epoxide 17-Propionate is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The primary role of glucocorticoids is to reduce inflammation and suppress the immune system .
Mode of Action
Glucocorticoids, including Betamethasone 9,11-Epoxide 17-Propionate, inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . These include the suppression of pro-inflammatory genes, promotion of anti-inflammatory genes, and inhibition of phospholipase A2, which decreases the formation of arachidonic acid derivatives .
Pharmacokinetics
It is known that the compound has low solubility in most solvents This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and therefore its bioavailability
Result of Action
The result of Betamethasone 9,11-Epoxide 17-Propionate’s action is the reduction of inflammation and suppression of the immune system .
Action Environment
The action of Betamethasone 9,11-Epoxide 17-Propionate can be influenced by various environmental factors. For example, UV radiation can cause photodegradation of similar compounds . Additionally, the compound’s low solubility could potentially be affected by the pH and other characteristics of the local environment
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYYIHMUGARAL-QYIVYLGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628432 | |
| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone 9,11-Epoxide 17-Propionate | |
CAS RN |
79578-39-5 | |
| Record name | Betamethasone 9,11-epoxide 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




